N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder with a molecular formula of C16H19N3O2 and a molecular weight of 293.35 g/mol.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s worth noting that furan-containing compounds have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . The Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, could potentially be a part of the interaction process .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways, contributing to their wide range of biological and pharmacological effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of DMF is its high solubility in water and other organic solvents, making it a versatile reagent for various biochemical reactions. DMF is also relatively stable under various reaction conditions, making it a suitable reagent for long-term experiments. However, DMF is known to be toxic and can cause skin and eye irritation, making it necessary to handle with care.
Future Directions
There are several future directions for the research and development of DMF. One potential direction is the synthesis of DMF derivatives with enhanced properties, such as increased solubility and bioavailability. Another potential direction is the application of DMF in the development of novel materials with unique properties, such as high strength and durability. Finally, the potential therapeutic applications of DMF in the treatment of various diseases, including cancer and autoimmune diseases, warrant further investigation.
Synthesis Methods
The synthesis of DMF involves the reaction of 2-aminophenylfuran with N,N-dimethylacrylamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DMF. The yield of DMF obtained through this method is usually high, making it a cost-effective and efficient method for synthesizing DMF.
Scientific Research Applications
DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMF has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMF has also been used in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.
In biochemistry, DMF has been used as a reagent for the synthesis of various compounds, including peptides and amino acids. DMF has also been used as a solvent for various biochemical reactions, owing to its high solubility in water and other organic solvents.
In materials science, DMF has been used as a precursor for the synthesis of various polymers and composites. DMF has also been used as a solvent for the fabrication of thin films and coatings.
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIFXGYYNLIPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.